molecular formula C17H19FO B1597080 4-tert-Butyl-4'-fluorobenzhydrol CAS No. 596812-34-9

4-tert-Butyl-4'-fluorobenzhydrol

Cat. No. B1597080
M. Wt: 258.33 g/mol
InChI Key: UMNYQNAERUPNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyl-4'-fluorobenzhydrol is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents. This compound has a variety of applications in biochemical and physiological research, and its mechanism of action has been extensively studied.

Scientific Research Applications

Materials Science and Chemistry

  • The synthesis and properties of novel polyimides derived from unsymmetric diamines, including compounds related to 4-tert-Butyl-4'-fluorobenzhydrol, show promising applications due to their low dielectric constant, high glass transition temperature, and excellent solubility in organic solvents. These materials are valuable for electronic and aerospace applications due to their insulation properties and thermal stability (Chern & Tsai, 2008).

  • Research on ortho-linked polyamides based on bis(ether-carboxylic acid) derived from compounds structurally similar to 4-tert-Butyl-4'-fluorobenzhydrol revealed their noncrystalline nature, excellent solubility in polar solvents, and high thermal stability. These polyamides could be utilized in the production of transparent, flexible films with a range of applications, including coatings and insulating materials (Hsiao, Yang, & Chen, 2000).

  • A study on hydrogen for fluorine exchange in CH4-xFx by monomeric [1,2,4-(Me3C)3C5H2]2CeH, which involves structural motifs related to 4-tert-Butyl-4'-fluorobenzhydrol, showcases the potential of such reactions in synthetic chemistry, particularly in the modification of hydrocarbon chains by introducing fluorine atoms. This has implications for pharmaceuticals and agrochemicals synthesis, where fluorine's presence can significantly alter biological activity (Werkema et al., 2005).

Environmental Science

  • Research on the removal of organophosphorus pesticides from water using a new amino-substituted calixarene-based magnetic sporopollenin demonstrates the environmental cleanup potential of derivatives of 4-tert-Butyl-4'-fluorobenzhydrol. These findings highlight the compound's role in developing advanced materials for removing toxic substances from water, contributing to safer drinking water and reduced environmental impact (Kamboh et al., 2016).

Biochemistry and Pharmaceutical Chemistry

  • The discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a compound with a structure similar to 4-tert-Butyl-4'-fluorobenzhydrol, as a deoxofluorinating agent showcases its utility in introducing fluorine into organic molecules. This compound's high thermal stability and resistance to hydrolysis make it an excellent candidate for use in the synthesis of fluorinated organic compounds, including pharmaceuticals and agrochemicals (Umemoto et al., 2010).

properties

IUPAC Name

(4-tert-butylphenyl)-(4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11,16,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNYQNAERUPNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373817
Record name 4-tert-Butyl-4'-fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-4'-fluorobenzhydrol

CAS RN

596812-34-9
Record name 4-tert-Butyl-4'-fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-Butyl-4'-fluorobenzhydrol
Reactant of Route 2
Reactant of Route 2
4-tert-Butyl-4'-fluorobenzhydrol
Reactant of Route 3
Reactant of Route 3
4-tert-Butyl-4'-fluorobenzhydrol
Reactant of Route 4
Reactant of Route 4
4-tert-Butyl-4'-fluorobenzhydrol
Reactant of Route 5
Reactant of Route 5
4-tert-Butyl-4'-fluorobenzhydrol
Reactant of Route 6
Reactant of Route 6
4-tert-Butyl-4'-fluorobenzhydrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.